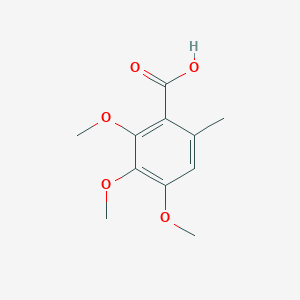
2,3,4-Trimethoxy-6-methylbenzoic acid
Cat. No. B8705591
M. Wt: 226.23 g/mol
InChI Key: IINQNMKCOMHAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653277B2
Procedure details


(b-2) The same reaction as in Step (b-1) was carried out that 11 ml (11.0 mmol) of an isopropylmagnesium chloride 1M tetrahydrofuran solution and 2.5 g (10.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine were used, except that 1.25 g (1.1 mmol) of tetrakistriphenylphosphine palladium was used instead of the tetrahydrofuran solution of copper(I) cyanide and lithium chloride, and that 2,3,4-trimethoxy-6-methylbenzoyl chloride prepared from 2.4 g (10.6 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid and 5 ml of thionyl chloride was dropwise added at 0° C. over a period of 2 hours, followed by stirring at the same temperature for 15 hours to obtain 1.7 g (yield: 43%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine, and the compound was identified by 1HNMR.


[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.25 g
Type
reactant
Reaction Step Three

Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
2,3,4-trimethoxy-6-methylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[C:8]([O:15][CH3:16])=[N:9][CH:10]=[C:11]([Cl:14])[C:12]=1[CH3:13].[Cu]C#N.[Cl-].[Li+].[CH3:22][O:23][C:24]1[C:32]([O:33][CH3:34])=[C:31]([O:35][CH3:36])[CH:30]=[C:29]([CH3:37])[C:25]=1[C:26](Cl)=[O:27].COC1C(OC)=C(OC)C=C(C)C=1C(O)=O.S(Cl)(Cl)=O>>[CH3:22][O:23][C:24]1[C:32]([O:33][CH3:34])=[C:31]([O:35][CH3:36])[CH:30]=[C:29]([CH3:37])[C:25]=1[C:26]([C:7]1[C:8]([O:15][CH3:16])=[N:9][CH:10]=[C:11]([Cl:14])[C:12]=1[CH3:13])=[O:27] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=C(C1C)Cl)OC
|
Step Three
[Compound]
|
Name
|
tetrakistriphenylphosphine palladium
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
copper(I) cyanide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Six
|
Name
|
2,3,4-trimethoxy-6-methylbenzoyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC(=C1OC)OC)C
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)O)C(=CC(=C1OC)OC)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at the same temperature for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(b-2) The same reaction as in Step (b-1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added at 0° C. over a period of 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)C=2C(=NC=C(C2C)Cl)OC)C(=CC(=C1OC)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
